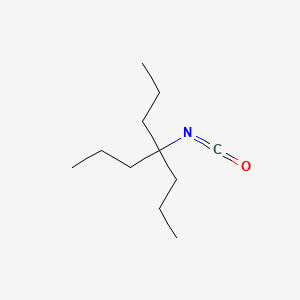

1,1-Dipropylbutyl isocyanate

Description

Overview of the Isocyanate Functional Group and its Intrinsic Reactivity

The isocyanate functional group, with the chemical formula -N=C=O, is a highly reactive moiety that serves as a cornerstone in the synthesis of a wide array of organic compounds and polymers. wikipedia.orgdoxuchem.com Structurally, the isocyanate group is characterized by a planar and nearly linear N=C=O linkage. wikipedia.org The carbon atom in this group is electrophilic, making it susceptible to attack by various nucleophiles. rsc.org This inherent reactivity is the driving force behind the extensive use of isocyanates in chemical synthesis. doxuchem.com

Isocyanates readily react with compounds containing active hydrogen atoms. doxuchem.com Key reactions include:

With Alcohols: Forms a urethane (B1682113) linkage (R-NH-CO-OR'). This reaction is fundamental to the production of polyurethanes. wikipedia.org

With Amines: Produces urea (B33335) derivatives (R-NH-CO-NH-R'). doxuchem.com The reaction with a primary amine is typically the most rapid among common nucleophiles. researchgate.net

With Water: Reacts to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. wikipedia.orgdoxuchem.com This reaction is harnessed in the production of polyurethane foams, where the released CO2 acts as a blowing agent. wikipedia.org

The reactivity of the isocyanate group can be influenced by the nature of the substituent (R group) attached to it. Electron-withdrawing groups tend to increase the electrophilicity of the carbon atom, thereby enhancing reactivity, while electron-donating groups have the opposite effect. rsc.org

Classification of Isocyanates: Monoisocyanates, Diisocyanates, and Polyisocyanates

Isocyanates are broadly classified based on the number of isocyanate functional groups present in the molecule. wikipedia.orgnavy.mil

Monoisocyanates: These compounds contain a single -NCO group. A significant industrial example is methyl isocyanate (MIC), which is used in the manufacturing of pesticides. wikipedia.org 1,1-Dipropylbutyl isocyanate is also a monoisocyanate. ontosight.ai

Diisocyanates: Containing two -NCO groups, these are crucial monomers for the synthesis of polymers like polyurethanes and polyureas. wikipedia.orgnavy.mil The reaction of a diisocyanate with a diol or polyol leads to the formation of long polymer chains. wikipedia.org

Polyisocyanates: This category includes molecules with more than two isocyanate groups, or oligomers formed from diisocyanates, such as dimers and trimers. navy.mil They are often used as crosslinkers in coatings and adhesives to enhance durability and performance. pflaumer.com

A further critical distinction is made based on the nature of the hydrocarbon structure to which the isocyanate group is attached. navy.milpflaumer.com

Aromatic Isocyanates: The -NCO group is attached to an aromatic ring. Examples include Toluene Diisocyanate (TDI) and Methylene (B1212753) Diphenyl Diisocyanate (MDI). navy.milindustriefarben.it They are generally more reactive and cost-effective than their aliphatic counterparts. industriefarben.it However, they are susceptible to degradation upon exposure to UV light, which can lead to yellowing, making them more suitable for primers and interior applications. pflaumer.comindustriefarben.it

Aliphatic Isocyanates: The -NCO group is attached to a non-aromatic, linear, or branched carbon chain. megabondchem.com Hexamethylene Diisocyanate (HDI) is a common example. navy.mil Aliphatic isocyanates are more resistant to UV degradation and are preferred for applications requiring color and gloss retention, such as exterior topcoats. pflaumer.comindustriefarben.it They are generally less reactive than aromatic isocyanates. navy.milmegabondchem.com

Cycloaliphatic Isocyanates: The -NCO group is attached to a cycloalkane ring structure. Isophorone (B1672270) Diisocyanate (IPDI) and Methylene bis(4-cyclohexylisocyanate) (HMDI) are prominent examples. navy.mil Their properties often fall between those of aromatic and linear aliphatic isocyanates.

Table 1: Comparison of Isocyanate Classes| Class | Definition | Examples | General Reactivity | UV Stability |

|---|---|---|---|---|

| Aromatic | -NCO group attached to an aromatic ring. navy.mil | TDI, MDI navy.mil | Higher navy.milindustriefarben.it | Lower (prone to yellowing) pflaumer.comindustriefarben.it |

| Aliphatic | -NCO group attached to a linear or branched carbon chain. megabondchem.com | HDI navy.mil | Lower navy.milmegabondchem.com | Higher (good color stability) pflaumer.comindustriefarben.it |

| Cycloaliphatic | -NCO group attached to a cycloalkane ring. navy.mil | IPDI, HMDI navy.mil | Intermediate | Good |

Historical Development and Significance of Isocyanate Chemistry in Polymer Science

The history of isocyanates dates back to their first synthesis by Wurtz in 1848. poliuretanos.com.brnih.gov For many years, they remained largely a scientific curiosity. poliuretanos.com.br A pivotal moment occurred in 1937 when Otto Bayer and his team discovered the polyaddition reaction between diisocyanates and polyols, leading to the synthesis of the first polyurethanes. nih.govrsc.org This discovery marked the birth of polyurethane chemistry and laid the foundation for a vast and versatile class of polymers.

During World War II, polyurethanes were first commercialized as elastomers, adhesives, and coatings. rsc.org The post-war era saw rapid expansion, with the commercial production of TDI and polyester (B1180765) polyols beginning in the early 1950s. scispace.com This period also saw the development of flexible and rigid polyurethane foams, which have since become ubiquitous materials in furniture, insulation, and automotive applications. rsc.orgresearchgate.net The development of new isocyanates, such as MDI, and the introduction of polyether polyols further broadened the range of properties and applications for polyurethane materials. scispace.com Today, isocyanate chemistry is indispensable to the polymer industry, forming the backbone of high-performance materials used in countless sectors. pflaumer.com

Contextualizing this compound within Current Organic and Polymer Research

This compound is an aliphatic monoisocyanate. ontosight.ai As a monoisocyanate, its primary role in polymer chemistry is not in forming long polymer chains, but rather as a chain terminator or for the functionalization of molecules and surfaces.

The defining feature of this compound is its sterically hindered structure. The isocyanate group is attached to a tertiary carbon atom, which is itself bonded to two propyl groups and a butyl group. This significant steric bulk around the reactive -NCO group is expected to dramatically influence its reactivity.

In the context of current research, sterically hindered isocyanates are of interest for several reasons:

Controlled Reactivity: Steric hindrance slows down the reaction rate of the isocyanate group. tri-iso.comresearchgate.net This can be advantageous in applications where a longer pot life or more controlled curing profile is required. paintistanbulturkcoatcongress.com Research has shown that coupling sterically hindered aliphatic isocyanates with other functional groups, like carboxylic acids, often requires catalysis to proceed at a reasonable rate. researchgate.net

Selective Reactions: The bulkiness can lead to greater selectivity in reactions, potentially allowing the isocyanate to react with less hindered functional groups in a molecule while leaving more hindered ones untouched.

Unique Polymer Architectures: When used to modify polymers or other molecules, the bulky 1,1-dipropylbutyl group can impart unique properties, such as altered solubility, thermal stability, or surface characteristics.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56065-35-1 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

4-isocyanato-4-propylheptane |

InChI |

InChI=1S/C11H21NO/c1-4-7-11(8-5-2,9-6-3)12-10-13/h4-9H2,1-3H3 |

InChI Key |

GXJWKOQDAJVDKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(CCC)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dipropylbutyl Isocyanate

Phosgene-Based Synthetic Routes to Isocyanates

The reaction of primary amines with phosgene (B1210022) (COCl₂) has long been the cornerstone of industrial isocyanate production due to its efficiency and cost-effectiveness. sabtechmachine.comwikipedia.org This method is adaptable for the synthesis of a wide range of isocyanates, including aliphatic variants.

Mechanistic Considerations of Amine Phosgenation

The synthesis of an isocyanate via phosgenation is a multi-step process. google.com The initial reaction between the primary amine (in this case, 1,1-dipropylbutylamine) and phosgene results in the formation of a carbamoyl (B1232498) chloride intermediate. wikipedia.org This step is highly exothermic. Subsequently, thermal decomposition of the carbamoyl chloride eliminates hydrogen chloride to yield the final isocyanate product. google.com

For the synthesis of 1,1-dipropylbutyl isocyanate, the corresponding primary amine, 1,1-dipropylbutylamine, would be the starting material.

The reaction is typically carried out in an inert solvent, such as o-dichlorobenzene or toluene. sabtechmachine.com The process is often divided into "cold phosgenation" (conducted at temperatures below 70°C) and "hot phosgenation" (with temperatures gradually increased to 100-200°C) to control the reaction and maximize yield. sabtechmachine.com

Challenges and Process Optimization in Phosgene Chemistry

Despite its widespread use, the phosgene-based route is fraught with challenges, primarily stemming from the extreme toxicity of phosgene gas and the corrosive nature of the hydrogen chloride byproduct. acs.orgepa.gov This necessitates stringent safety protocols and specialized equipment, adding to the operational costs. epa.gov

Side reactions can also diminish the yield and purity of the desired isocyanate. One common side reaction is the formation of urea (B33335) derivatives, which can be minimized by using an excess of phosgene. For aliphatic amines, the formation of amine hydrochlorides is a significant consideration that can be addressed by reacting the amine with hydrochloric acid or carbon dioxide prior to phosgenation. sabtechmachine.comnih.gov

Process optimization often involves careful control of reaction temperature, pressure, and stoichiometry. The use of high-boiling point solvents can facilitate the production of high-purity aliphatic isocyanates in high yields. google.com

Phosgene-Free and Green Chemistry Approaches for Isocyanate Synthesis

In response to the significant environmental and safety concerns associated with phosgene, considerable research has been directed towards the development of phosgene-free synthetic routes. acs.orgnih.gov These "green" approaches aim to provide safer and more sustainable alternatives for isocyanate production.

Utilization of Phosgene Equivalents (e.g., Trichloromethyl Chloroformate)

One of the most viable alternatives to phosgene is the use of phosgene equivalents, such as trichloromethyl chloroformate, also known as diphosgene. orgsyn.orgelsevierpure.com Diphosgene is a less volatile liquid, making it easier and safer to handle than gaseous phosgene. orgsyn.org It can be used to convert amines, amino acids, and amino alcohols into their corresponding isocyanates, isocyanato acid chlorides, and isocyanato chloroformates. sigmaaldrich.comacs.org

The reaction of an aliphatic amine with trichloromethyl chloroformate provides a mild and simple method for the preparation of isocyanates. acs.org This reagent has proven effective in synthesizing various isocyanates that are obtained in only trace amounts with phosgene. orgsyn.org

| Phosgene Equivalent | Chemical Formula | Boiling Point (°C) | Key Advantages |

| Trichloromethyl Chloroformate (Diphosgene) | ClCOOCCl₃ | 128 | Less volatile and easier to handle than phosgene. orgsyn.org |

| Triphosgene | (Cl₃CO)₂CO | 206 | Solid at room temperature, further enhancing handling safety. |

Thermal Decomposition of Carbamates and Related Precursors

The thermal decomposition of carbamates is a promising phosgene-free method for producing isocyanates. mdpi.com This process involves the synthesis of a carbamate (B1207046) from an amine, followed by its thermolysis to yield the isocyanate and an alcohol. butlerov.com The reversibility of this reaction, however, can complicate its industrial application. butlerov.comscilit.com

The thermolysis can be carried out in either the gas or liquid phase. mdpi.com Gas-phase thermolysis is often conducted at temperatures around 400°C. mdpi.com The use of catalysts, such as dibutyltin (B87310) dilaurate, can help to reduce the required temperature and increase the product yield. scilit.com

Another phosgene-free route involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the reaction product to obtain the corresponding isocyanate. google.com

Alternative Catalytic Pathways for Isocyanate Formation

Various catalytic approaches are being explored to develop more sustainable methods for isocyanate synthesis. One such avenue is the direct synthesis from amines and carbon dioxide (CO₂), a readily available and non-toxic C1 source. scholaris.cascholaris.ca This approach aligns with the principles of green chemistry by utilizing a renewable feedstock. researchgate.net The reaction of a primary amine with CO₂ can produce an ammonium (B1175870) carbamate salt, which can then be dehydrated to the corresponding isocyanate. google.com

Other catalytic methods include the reductive carbonylation of nitro compounds and the oxidative carbonylation of amines. acs.org The reductive carbonylation of nitroaromatics using palladium catalysts has been investigated as a potential route to aryl isocyanates. nwo.nl While promising, challenges related to catalyst stability and recycling remain. acs.org

The Schmidt reaction, Curtius rearrangement, and Lossen rearrangement are additional named reactions that yield isocyanates through nitrene intermediates, offering alternative synthetic pathways that avoid the use of phosgene. wikipedia.org

Considerations for the Synthesis of Sterically Hindered Aliphatic Monoisocyanates like this compound

The synthesis of isocyanates bearing a tertiary alkyl group, such as the 1,1-dipropylbutyl moiety, is complicated by significant steric hindrance. This structural feature profoundly impacts reaction kinetics, potential side reactions, and the choice of reaction conditions.

Reaction Kinetics : The bulky nature of the 1,1-dipropylbutyl group shields the reactive center, whether it is the carbonyl carbon in a Curtius rearrangement or the amine nitrogen in phosgenation. This steric shielding can dramatically slow down reaction rates by impeding the approach of reagents. Consequently, more forcing conditions, such as higher temperatures or longer reaction times, may be necessary to achieve acceptable conversion, which in turn can lead to undesired side reactions. nih.gov For instance, while some catalytic amidations are successful with sterically demanding tertiary isocyanates, they often result in modest yields. nih.gov

Side Reactions : Isocyanates are prone to self-reaction, primarily dimerization to form uretidiones and trimerization to form highly stable isocyanurates. wikipedia.org While steric hindrance can slow the rate of these side reactions, the elevated temperatures often required for the synthesis of hindered isocyanates can also promote them. researchgate.net Furthermore, in amine-based syntheses, the formation of urea byproducts from the reaction of the starting amine with the newly formed isocyanate is a significant concern, although this is less likely with poorly nucleophilic, sterically hindered amines. nih.govmdpi.com

| Challenge | Description | Potential Mitigation Strategy |

|---|---|---|

| Reduced Reaction Rate | The bulky tertiary alkyl group physically blocks reagent access to the reaction site, slowing down the chemical transformation. nih.gov | Use of highly active catalysts, higher reaction temperatures, or extended reaction times, while carefully monitoring for side products. researchgate.net |

| Side Product Formation | Isocyanates can dimerize or trimerize, especially at elevated temperatures needed to overcome steric hindrance. | Optimize reaction conditions (lower temperature if possible), use of catalysts that favor the desired reaction, and rapid isolation of the product. |

| Precursor Availability | The synthesis of the highly substituted starting materials (e.g., 2,2-dipropylpentanoic acid) can be complex in itself. | Multi-step synthetic planning and utilization of robust carbon-carbon bond-forming reactions. |

| Incomplete Conversion | Steric hindrance may prevent the reaction from going to completion, leading to purification challenges. | Employing a significant excess of a reagent (where feasible and easily separable) or utilizing highly efficient reaction schemes like flow chemistry. google.com |

Advances in Isolation and Purification Techniques for Aliphatic Isocyanates

The purification of aliphatic isocyanates requires methods that can effectively remove impurities without causing thermal degradation or promoting side reactions. The high reactivity and thermal sensitivity of the isocyanate group present significant challenges. epo.orgenpress-publisher.com

Distillation : Fractional distillation is a common method for purifying volatile compounds. However, isocyanates can undergo thermal degradation or trimerization at the high temperatures required for distillation. epo.org To mitigate this, purification is often performed under reduced pressure using specialized equipment like thin-film or falling-film evaporators, which minimize the residence time of the isocyanate at high temperatures. google.comgoogle.com

Chromatographic Methods : Modern chromatography offers powerful tools for high-purity separations. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for the analysis and purification of various isocyanates. epa.gov SFC typically uses supercritical carbon dioxide as the mobile phase, which offers advantages such as faster separations, reduced consumption of organic solvents, and gentle conditions suitable for thermally sensitive compounds. chromatographyonline.comteledynelabs.comshimadzu.com

Extraction Techniques : To avoid thermal stress entirely, non-distillative methods can be employed. Extraction with an inert solvent that selectively dissolves the diisocyanate but not the condensate can be effective. However, a more advanced approach involves extraction with liquid or supercritical gases, which can efficiently separate the isocyanate monomer from crude reaction mixtures.

Flow Chemistry Integration : The use of continuous flow reactors for synthesis offers significant advantages for purification. rsc.orgrsc.org Flow systems allow for the integration of in-line purification steps, such as liquid-liquid extraction or passing the stream through a packed column of silica (B1680970) gel or other scavengers. google.comresearchgate.net This "make-and-use" approach avoids the isolation of potentially unstable intermediates and allows the purified product stream to be used directly in subsequent reactions. rsc.org

| Technique | Principle | Advantages for Aliphatic Isocyanates | Disadvantages |

|---|---|---|---|

| Thin-Film Distillation | Separation based on boiling point under high vacuum with minimal heat exposure time. google.com | Reduces thermal degradation and side reactions compared to traditional distillation. google.com | Still requires elevated temperatures; may not be suitable for highly sensitive compounds. epo.org |

| Supercritical Fluid Chromatography (SFC) | Separation based on partitioning between a supercritical fluid mobile phase and a stationary phase. teledynelabs.com | Fast, efficient, uses non-toxic CO₂, operates at low temperatures, excellent for resolving complex mixtures. epa.govchromatographyonline.com | Requires specialized high-pressure equipment. |

| Supercritical Fluid Extraction (SFE) | Separation based on solubility in a supercritical fluid. | Avoids high temperatures and organic solvents; can be highly selective. | High capital cost for equipment; optimization can be complex. |

| Integrated Flow Chemistry | Synthesis and purification are combined into a continuous process using in-line separation modules. researchgate.net | Enhances safety, allows for immediate purification, minimizes handling of hazardous materials. google.com | Requires specialized flow reactor setups; may be less flexible for small-scale exploratory work. |

Chemical Reactivity and Reaction Mechanisms of 1,1 Dipropylbutyl Isocyanate

Fundamental Reactivity of the Isocyanate Functional Group (-N=C=O)

The isocyanate group is composed of a nitrogen atom double-bonded to a carbon atom, which is also double-bonded to an oxygen atom. wikipedia.org This arrangement of atoms and bonds is central to its characteristic reactivity.

The carbon atom within the isocyanate group is positioned between two highly electronegative atoms: nitrogen and oxygen. nih.gov This configuration results in a significant polarization of the double bonds, drawing electron density away from the central carbon atom. Consequently, the carbon atom bears a substantial partial positive charge, rendering it highly electrophilic. nih.govresearchgate.net This strong electrophilic nature makes the isocyanate carbon an attractive target for attack by a wide range of nucleophiles, which are species rich in electrons. wikipedia.orgresearchgate.net The high reactivity of the isocyanate group is fundamentally based on the susceptibility of this electron-deficient carbon to nucleophilic addition reactions. researchgate.net

The structure of the alkyl group attached to the isocyanate's nitrogen atom has a profound impact on the kinetics of its reactions. In the case of 1,1-Dipropylbutyl isocyanate, the alpha-carbon (the carbon atom directly bonded to the nitrogen) is tertiary, bonded to two propyl groups and one butyl group. This arrangement creates significant steric hindrance around the reactive isocyanate center.

Steric hindrance refers to the physical obstruction caused by bulky groups of atoms, which can impede the approach of a reacting species. For this compound, the two propyl groups effectively shield the electrophilic carbon from attack by nucleophiles. This steric effect dramatically slows down the rate of reaction compared to less hindered isocyanates, such as primary or secondary aliphatic isocyanates. tri-iso.comsemanticscholar.org

The general order of reactivity for alcohols reacting with isocyanates, which is influenced by similar steric factors, is primary > secondary > tertiary. zypuw.com This principle also applies to the structure of the isocyanate itself. A tertiary isocyanate like this compound is expected to be significantly less reactive than a primary isocyanate like hexamethylene diisocyanate (HDI) or a secondary isocyanate like isophorone (B1672270) diisocyanate (IPDI). rsc.org This reduced reactivity is a key characteristic of sterically hindered isocyanates and dictates the conditions required for their successful reaction, often necessitating higher temperatures or the use of catalysts. researchgate.net

| Isocyanate Type | Example Structure | Relative Reactivity | Steric Hindrance |

| Primary Aliphatic | R-CH₂-NCO | High | Low |

| Secondary Aliphatic | R₂-CH-NCO | Medium | Moderate |

| Tertiary Aliphatic | R₃-C-NCO | Low | High |

| Aromatic | Ar-NCO | Very High | Varies |

This table provides a generalized comparison of isocyanate reactivity based on substitution. The actual reaction rates can be influenced by electronic effects and specific reaction conditions.

Nucleophilic Addition Reactions of this compound

The quintessential reaction of isocyanates is the nucleophilic addition across the C=N double bond. researchgate.net A nucleophile attacks the electrophilic carbon, and a proton is subsequently added to the nitrogen atom. This mechanism is central to the formation of polyurethanes and other related compounds.

The reaction between an isocyanate and a hydroxyl group (-OH) from an alcohol or polyol is known as alcoholysis. kuleuven.be This reaction is of paramount importance in polymer chemistry as it forms the basis of polyurethane production. wikipedia.orgkuleuven.be

When this compound reacts with a compound containing a hydroxyl group, a urethane (B1682113) (also known as a carbamate) is formed. The reaction mechanism involves the nucleophilic oxygen atom of the hydroxyl group attacking the electrophilic carbon atom of the isocyanate group. acs.org This is followed by the transfer of the hydroxyl proton to the nitrogen atom of the isocyanate, resulting in the formation of a stable urethane linkage (-NH-C(=O)-O-). wikipedia.orgacs.org This addition reaction is the fundamental step in the synthesis of polyurethanes from diisocyanates and polyols.

The uncatalyzed reaction of a sterically hindered isocyanate like this compound with an alcohol is typically very slow. researchgate.net To achieve practical reaction rates, catalysts are almost always required. wernerblank.com The kinetics of urethane formation are highly dependent on the structure of both the isocyanate and the alcohol, the solvent used, and the type and concentration of the catalyst. acs.org

A variety of compounds can catalyze the isocyanate-alcohol reaction, with organotin compounds and tertiary amines being the most common. acs.orgnih.gov

Organotin Catalysts: Compounds such as dibutyltin (B87310) dilaurate (DBTDL) are highly effective catalysts for urethane formation. wernerblank.comnih.gov The mechanism is generally believed to involve the formation of a complex between the catalyst and one or both of the reactants, which activates them and lowers the energy barrier for the reaction. One proposed mechanism suggests the formation of an alkoxide complex between the tin catalyst and the alcohol, which then reacts with the isocyanate. nih.gov

Amine Catalysts: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), also accelerate the reaction. Their mechanism is thought to involve activating the alcohol through hydrogen bonding, making its oxygen more nucleophilic. acs.org

Other Metal Catalysts: In the search for alternatives to tin-based catalysts, compounds based on zirconium, bismuth, and other metals have been investigated and found to be effective. wernerblank.comgoogle.com Zirconium chelates, for instance, are proposed to activate the hydroxyl groups and catalyze the reaction via an insertion mechanism, which can offer improved selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. wernerblank.com

The choice of catalyst is crucial for controlling the reaction rate, especially when dealing with sterically hindered reagents like this compound, allowing for the efficient formation of urethane linkages under manageable conditions. researchgate.net

| Catalyst Type | Example | General Mechanism of Action |

| Organotin | Dibutyltin Dilaurate (DBTDL) | Forms a complex with the alcohol (alkoxide formation), activating it for reaction with the isocyanate. nih.gov |

| Tertiary Amine | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Activates the alcohol via hydrogen bonding, increasing its nucleophilicity. acs.org |

| Zirconium Chelate | Zirconium Acetylacetonate | Activates the hydroxyl group via an insertion mechanism, promoting selective reaction with isocyanate. wernerblank.com |

Reactions with Amine-Containing Compounds (Aminolysis)

The reaction of isocyanates with primary and secondary amines is a rapid and highly exothermic process that results in the formation of substituted ureas. This reaction, known as aminolysis, is a cornerstone of polyurethane and polyurea chemistry.

Formation of Substituted Urea (B33335) Linkages

The reaction between this compound and a primary amine proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isocyanate group. This leads to the formation of a stable urea linkage. The general reaction can be depicted as:

R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'

where R is the 1,1-dipropylbutyl group and R' is the alkyl or aryl group of the primary amine. The resulting product is a disubstituted urea.

Comparative Reactivity with Hydroxyl Groups

In general, the reaction of isocyanates with amines is significantly faster than their reaction with alcohols (hydroxyl groups). This difference in reactivity is attributed to the higher nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.

The steric hindrance of the 1,1-dipropylbutyl group will decrease the rate of reaction with both amines and alcohols. However, the rate of aminolysis will still be considerably faster than the rate of alcoholysis. This differential reactivity is a key principle in the design of polyurethane systems, where it is often desirable to have the urethane-forming reaction (with alcohols) proceed at a moderate pace, while any reactions with amines (which can be present as impurities or as deliberately added chain extenders) occur rapidly.

Below is a table illustrating the general reactivity trend of isocyanates with different functional groups:

| Functional Group | Reactant | Product | Relative Reaction Rate |

| Primary Amine | R'-NH₂ | Urea | Very Fast |

| Secondary Amine | R'₂NH | Urea | Fast |

| Primary Alcohol | R'-OH | Urethane | Moderate |

| Water | H₂O | Unstable Carbamic Acid | Slow |

| Carboxylic Acid | R'-COOH | Unstable Anhydride | Very Slow |

Reactions with Water

The reaction of isocyanates with water is a critical consideration in the handling and application of these compounds, as it can lead to the formation of gaseous byproducts and affect the properties of the final polymer.

Formation of Unstable Carbamic Acid Intermediates

This compound reacts with water in a two-step process. The initial step involves the nucleophilic addition of water to the isocyanate group, which results in the formation of a carbamic acid intermediate.

R-N=C=O + H₂O → [R-NH-C(=O)-OH]

This carbamic acid is generally unstable and prone to decomposition, particularly when sterically hindered groups like 1,1-dipropylbutyl are attached.

Decomposition to Amine and Carbon Dioxide

The unstable carbamic acid intermediate rapidly decomposes to yield the corresponding primary amine (1,1-dipropylbutylamine) and carbon dioxide gas.

[R-NH-C(=O)-OH] → R-NH₂ + CO₂

The liberated amine can then react with another molecule of the isocyanate to form a disubstituted urea, as described in section 3.2.2.1. This secondary reaction is a common cause of undesirable side products and bubble formation (due to CO₂) in polyurethane applications. The steric hindrance of the 1,1-dipropylbutyl group can influence the rate of both the initial reaction with water and the subsequent reaction of the resulting amine with the isocyanate.

Self-Reactions and Oligomerization of Isocyanates

Isocyanates can react with themselves to form various oligomeric structures, a process that is often spontaneous but can be controlled and accelerated by catalysts. nih.gov These self-addition reactions are crucial in industrial applications for modifying the properties of isocyanate-based materials, such as reducing volatility or increasing functionality. researchgate.netsemanticscholar.org

Isocyanates can undergo dimerization to form four-membered uretidione rings (also known as uretdiones). This reaction is typically reversible, especially at elevated temperatures, where the dimer can dissociate back to the isocyanate monomer. poliuretanos.netnih.gov The dimerization of 2,4-TDI, for example, is a reversible reaction, and the dimer is sometimes used as an in-situ source of isocyanate for crosslinking. nih.gov

A more common and generally more stable self-reaction is cyclotrimerization, which results in a six-membered isocyanurate ring. nih.govrsc.org This reaction is highly favored thermodynamically and leads to a very stable, cross-linked structure that enhances thermal stability, chemical resistance, and mechanical properties in the final polymer. nih.govnih.gov While both dimerization and trimerization can occur simultaneously, trimerization is often preferred at higher temperatures. nih.gov The reaction can be catalyzed by various compounds, including phosphines, amines, and metal salts. The reactivity and selectivity of these oligomerization reactions depend significantly on the isocyanate's structure, reaction conditions, and the catalyst used. acs.org For aliphatic isocyanates, these reactions are generally slower if uncatalyzed and limit the shelf-life of the products. nih.gov Due to the significant steric hindrance from the 1,1-dipropylbutyl group, this compound would be expected to undergo dimerization and trimerization at a significantly slower rate than less hindered isocyanates like hexamethylene diisocyanate (HDI).

Another important self-reaction of isocyanates is the formation of carbodiimides (R–N=C=N–R) through a catalytic dimerization process that eliminates a molecule of carbon dioxide (CO₂). ebrary.netjchemrev.com This reaction is generally irreversible and requires specific catalysts, such as phospholene oxides, to proceed efficiently while minimizing side reactions. ebrary.netmdpi.com

The reaction mechanism is understood to involve the catalyst facilitating the coupling of two isocyanate molecules, leading to the expulsion of CO₂. ebrary.netjchemrev.com The resulting carbodiimide (B86325) group is itself reactive and has applications in modifying polymers to enhance flexibility and reduce friability. ebrary.net Carbodiimides are widely used as hydrolysis stabilizers in polyesters and polyurethanes because they react irreversibly with carboxylic acid end groups that form during degradation, converting them into stable N-acylureas. jchemrev.comjchemrev.com The formation of carbodiimides can also be an unintentional side reaction, and the associated evolution of CO₂ can lead to pressure buildup in closed containers, posing a safety hazard. ebrary.net The steric bulk of this compound would likely hinder the approach of two molecules, making carbodiimide formation slower compared to sterically unencumbered isocyanates.

Cycloaddition Reactions Involving Isocyanates

The cumulative double bonds in the isocyanate group allow it to participate in various cycloaddition reactions with unsaturated systems. These reactions are fundamental in synthetic organic chemistry for the construction of heterocyclic compounds.

Isocyanates can undergo [2+2] cycloaddition reactions with alkenes to form four-membered β-lactam (2-azetidinone) rings. rsc.orgresearchtrends.net This reaction is particularly effective with highly reactive isocyanates like chlorosulfonyl isocyanate (CSI). researchtrends.net The versatility of this reaction stems from the fact that the resulting N-substituted β-lactams can be readily converted to the parent β-lactams, which are important structures in medicinal chemistry. researchtrends.net

Isocyanates also participate in [4+2] cycloadditions (Diels-Alder reactions) where they can act as the dienophile. Furthermore, they can engage in 1,3-dipolar cycloaddition reactions with species like nitrones, which can lead to five-membered heterocycles such as 1,2,4-oxadiazolidin-5-ones. acs.orgresearchgate.net Isocyanides can also undergo formal [4+1] cycloaddition reactions with various electrophilic substrates, including vinyl isocyanates, to produce diverse heterocyclic structures. rsc.org

The mechanisms of isocyanate cycloadditions have been investigated through both experimental and computational studies. The reaction pathway can be either a concerted or a stepwise process, depending on the reactants and the polarity of the solvent. researchtrends.netacs.org

For instance, the [2+2] cycloaddition between alkenes and isocyanates to form β-lactams is predicted by ab initio calculations to proceed through a concerted supfacial mechanism. rsc.org However, for other systems, such as the reaction of chlorosulfonyl isocyanate with electron-rich alkenes, a stepwise mechanism involving a single electron transfer (SET) to form a 1,4-diradical intermediate is proposed. researchtrends.net Similarly, studies on the cycloaddition of nitrones with isocyanates have shown that the reaction follows a concerted mechanism in the gas phase and nonpolar solvents, but a stepwise mechanism in polar solvents. acs.org In the stepwise pathway, the reaction is initiated by the nucleophilic attack of the nitrone oxygen on the central carbon of the isocyanate. acs.org The steric hindrance of the 1,1-dipropylbutyl group would be a major factor in these reactions, likely disfavoring the formation of sterically crowded transition states and potentially slowing down the reaction rate or favoring pathways that minimize steric repulsion.

Blocked Isocyanate Chemistry for Controlled Reactivity

To manage the high reactivity of the isocyanate group, particularly its sensitivity to moisture, a strategy known as "blocking" is employed. wikipedia.orgrsc.org Blocked isocyanates are compounds where the isocyanate functionality has been temporarily protected by reacting it with a "blocking agent." wikipedia.orgusm.edu This renders the isocyanate inert at ambient temperatures, allowing for the formulation of stable one-component (1K) systems that are easier to store, transport, and handle. wikipedia.orgtri-iso.com

The blocking reaction is reversible. Upon heating to a specific "deblocking temperature," the blocking agent is released, regenerating the reactive isocyanate group which can then undergo its intended reaction, for example, with a polyol in a coating formulation. tri-iso.comdoxuchem.com The deblocking temperature is a critical characteristic and depends on the specific blocking agent used. doxuchem.com

Common blocking agents include phenols, oximes (e.g., methyl ethyl ketoxime, MEKO), caprolactam, and alcohols. wikipedia.orgdoxuchem.com The choice of blocking agent allows for tailoring the curing temperature of a formulation to a specific application. doxuchem.com

| Blocking Agent | Typical Deblocking Temperature (°C) |

| Sodium Bisulfite | 50-70 |

| Ethyl Acetoacetate | 125-150 |

| Acetone Oxime | 130-140 |

| Imidazole | 130-140 |

| Phenol | 140-145 |

| Methyl Ethyl Ketoxime (MEKO) | 140-150 |

| Caprolactam | 175-200 |

| Ethanol | 180-185 |

This table is based on data from various sources and represents typical temperature ranges. doxuchem.com

The mechanism of deblocking is generally considered to be a thermal elimination, but the presence of a nucleophile (like an alcohol) can facilitate the process through an addition-elimination pathway. core.ac.uk The structure of the isocyanate itself also plays a role; aromatic isocyanates tend to deblock at lower temperatures than aliphatic ones due to electronic effects. rsc.org For this compound, blocking would provide a means to create stable formulations, with the deblocking temperature being primarily determined by the chosen blocking agent.

Selection of Blocking Agents and their Thermal De-blocking Characteristics

Blocked isocyanates are created by reacting an isocyanate with a blocking agent to temporarily protect the highly reactive isocyanate group. wikipedia.org This allows for the formulation of one-component (1K) systems that are stable at ambient temperatures and only become reactive upon heating. wikipedia.org The heat causes the blocking agent to be released, regenerating the isocyanate group which can then react with other components in the system, such as polyols, to form a polyurethane network. nih.gov

The selection of a blocking agent is primarily determined by the desired de-blocking temperature, which is the temperature at which the blocked isocyanate dissociates to regenerate the free isocyanate. core.ac.uk This temperature is critical for curing applications, as it dictates the processing conditions. expresspolymlett.com Different blocking agents result in different de-blocking temperatures due to the varying thermal stability of the bond formed with the isocyanate group. nih.gov

Common classes of blocking agents include phenols, oximes, caprolactam, pyrazoles, and alcohols. expresspolymlett.comresearchgate.net The thermal stability and, consequently, the de-blocking temperature are influenced by the chemical structure of both the isocyanate and the blocking agent. nih.govijacskros.com For instance, aromatic isocyanates generally have different reactivity profiles compared to aliphatic ones. ijacskros.com

The de-blocking temperature can be determined using various analytical techniques, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR). nih.govnih.gov TGA measures weight loss as the blocking agent evaporates upon de-blocking, while DSC detects the endothermic transition associated with the dissociation reaction. nih.gov

Table 1: General De-blocking Temperatures for Common Blocking Agents (Not Specific to this compound)

| Blocking Agent | Typical De-blocking Temperature Range (°C) |

|---|---|

| Diethyl Malonate | 100 - 120 |

| 3,5-Dimethylpyrazole (DMP) | 110 - 120 |

| Methylethylketoxime (MEKO) | 120 - 140 |

| Phenol | ~150 |

Note: These values are general and can be influenced by the specific isocyanate structure, catalysts, and other formulation components. Data sourced from multiple references. wikipedia.orgadison-intl.com

Applications in Latent Isocyanate Functionality

The use of blocked isocyanates provides "latent isocyanate functionality," meaning the reactive isocyanate groups are present but inactive until triggered, typically by heat. tri-iso.com This principle is fundamental to the formulation of stable, one-component polyurethane systems, which offer significant advantages over two-component systems by eliminating the need for on-site mixing of reactive components and reducing potential exposure to free isocyanates. ijacskros.com

This technology is widely used in various industrial applications:

Coatings: Blocked isocyanates are extensively used in powder coatings, coil coatings, and electrodeposition coatings. wikipedia.org In these applications, the formulation can be applied to a substrate as a stable mixture. Upon heating in a curing oven, the isocyanate de-blocks and crosslinks with polyols in the formulation to form a durable, high-performance polyurethane coating. paint.org

Adhesives and Sealants: One-component, heat-cured adhesives and sealants utilize blocked isocyanates to provide strong bonding upon thermal processing. This is particularly useful in automotive and industrial assembly applications. wikipedia.org

Textile Finishing: Water-based blocked isocyanate dispersions can be used as crosslinkers and adhesion promoters for coatings on textiles and leather, offering an alternative to formaldehyde-based hardeners. adison-intl.comtri-iso.com

The latency allows for better process control and a longer pot-life of the formulation. wikipedia.org By choosing a blocking agent with a specific de-blocking temperature, the curing process can be precisely tailored to the application's requirements. core.ac.uk

Polymer Science and Materials Applications of 1,1 Dipropylbutyl Isocyanate

Role as a Monomer in Polymer Synthesis

While no specific data exists for 1,1-Dipropylbutyl isocyanate, the role of any isocyanate as a monomer is to react with compounds containing active hydrogen atoms, most commonly hydroxyl (-OH) or amine (-NH2) groups, to form urethane (B1682113) or urea (B33335) linkages, respectively. researchgate.netgoogle.com This step-growth polymerization is the fundamental basis for producing polyurethanes. nih.gov

Incorporation into Polyurethane Architectures

The incorporation of an isocyanate into a polyurethane architecture involves its reaction with a polyol (a molecule with multiple hydroxyl groups) and a chain extender (a low molecular weight diol or diamine). rsc.org The isocyanate, along with the chain extender, forms the "hard segments" of the polyurethane, while the polyol forms the "soft segments." google.comresearchgate.net

For a bulky aliphatic isocyanate like this compound, its tertiary structure would result in significant steric hindrance around the isocyanate group. This steric hindrance would dramatically decrease its reactivity compared to less hindered primary or secondary aliphatic isocyanates like Hexamethylene diisocyanate (HDI) or even other hindered isocyanates like Isophorone (B1672270) diisocyanate (IPDI). Consequently, polymerization would likely require aggressive reaction conditions, such as high temperatures or highly active catalysts, to achieve a reasonable reaction rate.

Design of Specialty Isocyanate-Terminated Prepolymers

Isocyanate-terminated prepolymers are synthesized by reacting an excess of a diisocyanate with a polyol. rsc.org This process leaves reactive isocyanate groups at the ends of the polymer chains, which can then be used in a subsequent reaction, often with a chain extender, to build the final high molecular weight polymer.

Designing a prepolymer using a sterically hindered monomer like this compound would present challenges. The low reactivity would make the prepolymer synthesis slow and potentially difficult to control. researchgate.net However, the resulting prepolymer might exhibit unique properties, such as a very low viscosity for a given molecular weight due to the bulky side groups disrupting chain packing. Such prepolymers could be stable and have a long shelf life due to the reduced reactivity of the terminal isocyanate groups.

Influence of this compound Structure on Polymer Properties

The specific structure of the isocyanate monomer is a critical factor in determining the final properties of the polyurethane. Key structural features of this compound are its aliphatic nature and the bulky tertiary arrangement of the propyl and butyl groups.

Impact of Aliphatic and Bulky Substituents on Polymer Chain Flexibility and Segmental Mobility

The aliphatic nature of the isocyanate ensures that the resulting polyurethane would be non-yellowing and resistant to UV degradation, a key advantage over aromatic isocyanates like Toluene diisocyanate (TDI) or Methylene (B1212753) diphenyl diisocyanate (MDI).

The prominent feature is the extreme bulkiness of the 1,1-dipropylbutyl group. This large, three-dimensional substituent would act as a significant spacer between polymer chains, preventing them from packing closely together. This would lead to:

Increased Polymer Chain Flexibility: The bulky groups would increase the free volume within the polymer matrix, allowing for greater rotational freedom of the polymer chains.

Enhanced Segmental Mobility: With more space to move, the segments of the polymer chains (both hard and soft) would exhibit higher mobility. This would likely result in a polymer with a very low glass transition temperature (Tg), leading to materials that remain flexible and elastomeric at very low temperatures.

Modulation of Hydrogen Bonding and Microphase Separation in Resultant Polyurethanes

Hydrogen bonding between the N-H group of one urethane linkage and the C=O group of another is a primary driver of the physical properties of polyurethanes. These bonds create strong physical crosslinks within the hard segments, leading to a phenomenon called microphase separation, where hard and soft segments organize into distinct domains. google.com

The steric hindrance from the 1,1-dipropylbutyl group would profoundly interfere with the ability of the urethane groups to get close enough to form strong, ordered hydrogen bonds. Research on other isocyanates shows that molecular symmetry and minimal steric hindrance are crucial for forming well-ordered hydrogen-bonded networks. The bulky, asymmetric nature of this compound would lead to:

Weakened Hydrogen Bonding: The distance imposed between chains would reduce the density and strength of hydrogen bonds.

Poor Microphase Separation: Without strong hydrogen bonding to drive the aggregation of hard segments, the polymer would likely exhibit a highly phase-mixed morphology, where hard and soft segments are more randomly distributed. This would result in a material with lower tensile strength and hardness compared to polyurethanes made from less hindered isocyanates.

The hypothetical properties are summarized in the table below.

| Property | Predicted Influence of this compound Structure | Rationale |

| Reactivity | Very Low | Steric hindrance from tertiary structure. |

| UV Stability | High | Aliphatic nature. |

| Glass Transition Temp. (Tg) | Very Low | Bulky groups increase free volume and segmental mobility. |

| Hydrogen Bonding | Weak and Disordered | Steric hindrance prevents close alignment of urethane groups. |

| Microphase Separation | Poor / Phase-Mixed | Lack of strong hydrogen bonding to drive hard segment aggregation. google.com |

| Tensile Strength / Hardness | Low | Poor microphase separation and weak physical crosslinks. |

Advanced Polymeric Materials Development

Given the lack of primary research, any discussion of advanced materials is purely speculative. Based on the predicted properties, a polymer derived from this compound would likely not be suitable for applications requiring high strength or hardness. However, its unique characteristics could be leveraged for specialty applications where extreme flexibility at low temperatures, high elasticity, and durability are required. Potential areas could include specialty soft-touch coatings, low-temperature sealants, or as a modifying monomer to introduce flexibility and increase the pot-life of other polyurethane systems.

Surface-Initiated Polymerization and Surface Functionalization using Isocyanates

Surface-initiated polymerization (SIP) is a "grafting from" technique that enables the growth of polymer chains directly from a substrate, creating a dense layer of end-tethered polymers known as a polymer brush. acs.orgnih.gov This method offers exceptional control over film thickness, grafting density, and chemical functionality of the surface. acs.org

Isocyanate-functional monomers can be incorporated into SIP strategies to create reactive surfaces. usm.edu A common challenge with isocyanates is their high reactivity, which can lead to undesirable side reactions, particularly with water. usm.edu To overcome this, a strategy involving "blocked" isocyanates is often employed. In this approach, the isocyanate group is reacted with a thermally labile blocking agent. This protected monomer can then be polymerized from a surface using controlled radical polymerization techniques. usm.edu The resulting polymer brush contains protected isocyanate groups along its side chains. A subsequent thermal treatment removes the blocking agent, regenerating the highly reactive isocyanate functionality, which is then available for further chemical modification. usm.edu

The structure of this compound, with its bulky aliphatic side group, would be expected to influence the properties of a polymer brush. The significant steric hindrance imparted by the 1,1-dipropylbutyl group could affect the packing density of the polymer chains and modulate the accessibility of the isocyanate moiety for subsequent reactions.

Post-Polymerization Modification Strategies (e.g., Thiol-Isocyanate "Click" Reactions for Surface Property Control)

Post-polymerization modification (PPM) is a powerful method for introducing a wide array of functional groups into a polymer that has already been synthesized. usm.edu This is particularly useful for polymer brushes created via SIP, where monomers bearing reactive handles can be polymerized and then subsequently modified. usm.edu

Among the most efficient PPM reactions is the thiol-isocyanate "click" reaction. rsc.org This reaction is characterized by its high speed, high yield, and specificity, forming a stable thiourethane linkage. rsc.orgresearchgate.net It is typically catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (NEt3), and can often proceed rapidly at room temperature without the need for solvents or expensive catalysts. acs.orgacs.org

A key advantage of this chemistry is its orthogonality; the isocyanate group is generally inert to the conditions used in many controlled radical polymerizations, eliminating the need for protection and deprotection steps during the initial brush synthesis. rsc.org This allows for the direct polymerization of an isocyanate-containing monomer, followed by a one-step functionalization with a thiol-containing molecule to precisely control surface properties like wetting, adhesion, and biocompatibility. rsc.orgrsc.org

In the context of this compound, its aliphatic nature would contribute to the formation of UV-stable thiourethane linkages. The reaction kinetics might be influenced by the steric bulk of the dipropylbutyl group, potentially requiring optimized catalyst concentrations or reaction times to achieve quantitative conversion.

| Feature | Description |

| Reaction Type | Thiol-Isocyanate Addition ("Click" Chemistry) |

| Reactants | Isocyanate (R-NCO), Thiol (R'-SH) |

| Product | Thiourethane (R-NH-C(O)-S-R') |

| Common Catalysts | Tertiary amines (e.g., NEt3), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acs.orgacs.org |

| Key Advantages | High efficiency and yield, rapid reaction rates, mild reaction conditions, orthogonality to radical polymerization. rsc.orgrsc.org |

Comparative Analysis with Non-Isocyanate Polyurethane (NIPU) Chemistry

The production of conventional polyurethanes (PUs) relies heavily on the use of isocyanate precursors, which raises significant health and environmental concerns due to their toxicity and the use of hazardous reagents like phosgene (B1210022) in their synthesis. mdpi.comspecificpolymers.com This has driven extensive research into non-isocyanate polyurethane (NIPU) chemistry as a safer and more sustainable alternative. specificpolymers.comresearchgate.net

The most prevalent NIPU pathway involves the reaction of cyclic carbonates with primary amines to produce polyhydroxyurethanes (PHUs). specificpolymers.comacs.org This route is advantageous as it often utilizes CO2 as a feedstock for the synthesis of the cyclic carbonate precursor and exhibits 100% atom economy. specificpolymers.com

While NIPUs offer a greener profile, the materials and the underlying chemistry present a different set of properties and challenges when compared to traditional isocyanate-based systems, within which this compound is classified. Traditional PUs are known for their exceptional versatility, with properties that can be finely tuned by varying the isocyanate and polyol components to create everything from soft foams to rigid elastomers. mdpi.commdpi.com The high reactivity of the isocyanate group allows for rapid curing and processing. mdpi.com

NIPUs, by contrast, often exhibit higher thermal stability and improved chemical resistance due to the presence of hydroxyl groups that promote intermolecular hydrogen bonding. researchgate.net However, challenges remain in achieving the high molecular weights and mechanical performance characteristic of conventional PUs, and the reaction kinetics are typically slower. researchgate.netsemanticscholar.org

The following table provides a comparative overview of the two chemistries.

| Feature | Isocyanate-Based Polyurethane (PU) Chemistry | Non-Isocyanate Polyurethane (NIPU) Chemistry |

| Primary Precursors | Di- or poly-isocyanates (e.g., this compound), Polyols. mdpi.com | Cyclic carbonates, Polyamines. specificpolymers.comacs.org |

| Key Reaction | Polyaddition reaction between isocyanate and hydroxyl groups. mdpi.com | Ring-opening reaction of cyclic carbonates with amines. researchgate.net |

| Safety & Environment | Involves toxic isocyanate precursors and often phosgene-derived synthesis routes. specificpolymers.com | Avoids isocyanates, offering a safer alternative. Can utilize CO2 as a feedstock. mdpi.comspecificpolymers.com |

| Reaction Kinetics | Generally fast and highly efficient, especially with aromatic isocyanates. mdpi.com | Often requires more energy or longer reaction times. researchgate.net |

| Byproducts | No byproducts (polyaddition). | No byproducts (100% atom economy). specificpolymers.com |

| Material Properties | Highly versatile; wide range of mechanical properties. Aliphatic isocyanates offer UV stability. mdpi.commdpi.com | Often shows enhanced thermal stability and chemical resistance. May have lower mechanical properties due to challenges in achieving high molecular weight. researchgate.netacs.org |

| Moisture Sensitivity | Isocyanate precursors are highly sensitive to moisture during processing. | Generally less sensitive to moisture. |

Spectroscopic Characterization and Analytical Methodologies in 1,1 Dipropylbutyl Isocyanate Research

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is one of the most widely applied analytical techniques in isocyanate chemistry. ebrary.net Its utility stems from the ability to identify specific functional groups and monitor their transformation during chemical reactions. The consumption of the highly characteristic isocyanate group and the formation of new groups, such as urethanes or ureas, are readily observable in the IR spectrum, making it an ideal tool for tracking reaction kinetics. ebrary.netremspec.com

The isocyanate functional group (-N=C=O) possesses a strong and uniquely positioned absorption band in the infrared spectrum, making it easily identifiable. This peak arises from the asymmetric stretching vibration of the N=C=O bond. spectroscopyonline.comspectroscopyonline.com

-N=C=O Asymmetric Stretch: This is the most prominent and diagnostic peak for isocyanates. It appears as a sharp, intense, and often broad band in the region of 2240–2280 cm⁻¹ . spectroscopyonline.comspectroscopyonline.comiosrjournals.org The high intensity is due to the large change in dipole moment associated with this vibration. spectroscopyonline.com Its unique position in a region of the spectrum where few other functional groups absorb makes it an excellent group wavenumber, allowing for unambiguous identification. spectroscopyonline.comspectroscopyonline.com

During reactions, such as the formation of polyurethanes, other characteristic peaks appear. For instance, the formation of a urethane (B1682113) linkage introduces N-H and C=O bonds with their own distinct vibrational frequencies.

Interactive Table 1: Key IR Vibrational Frequencies in Isocyanate Chemistry

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Appearance |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp, often Broad |

| Urethane (R-NH-CO-OR') | N-H Stretch | 3200 - 3450 | Strong, Broad |

| Urethane (R-NH-CO-OR') | C=O Stretch | 1690 - 1740 | Strong |

| Urea (B33335) (R-NH-CO-NH-R') | N-H Stretch | 3200 - 3450 | Strong, Broad |

| Urea (R-NH-CO-NH-R') | C=O Stretch (Amide I) | 1630 - 1690 | Strong |

Data compiled from multiple sources. spectroscopyonline.comspectroscopyonline.compaint.orgvscht.cz

IR spectroscopy is a powerful tool for the quantitative monitoring of reactions involving isocyanates. The progress of a reaction can be followed in real-time by tracking the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹. remspec.compaint.org According to the Beer-Lambert law, the absorbance of this peak is directly proportional to the concentration of the unreacted isocyanate groups.

This methodology allows for the determination of reaction kinetics, the extent of conversion, and the concentration of residual isocyanate monomer in a finished product. paint.org For example, in polyurethane synthesis, the disappearance of the isocyanate band is accompanied by the appearance and growth of bands corresponding to urethane linkages, such as the N-H stretch (~3300 cm⁻¹) and the urethane C=O stretch (~1715 cm⁻¹). paint.org Techniques like Attenuated Total Reflectance (ATR)-FTIR are particularly useful for this purpose, as they allow for the analysis of opaque or solidifying samples without the need for extensive sample preparation. ebrary.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule, making it an essential tool for the complete structural elucidation of 1,1-Dipropylbutyl isocyanate and its derivatives.

In the ¹H NMR spectrum of an aliphatic isocyanate, the protons on the carbon atom adjacent (alpha) to the isocyanate group are deshielded by the electronegative nitrogen atom. For a compound like this compound, which lacks alpha-protons directly on the substituted carbon, the signals for the propyl and butyl chains would be observed. The expected chemical shifts would be based on standard alkane values, with the methylene (B1212753) groups adjacent to the tertiary carbon appearing slightly downfield.

Upon reaction to form a urethane or urea, new, characteristic signals appear. For instance, the N-H proton of a urethane typically appears as a broad signal in the region of 5-9 ppm, while the N-H protons of ureas can be found between 8.5 ppm and 10.1 ppm depending on the structure (e.g., disubstituted urea vs. allophanate). researchgate.net

Interactive Table 2: Expected ¹H NMR Chemical Shifts for this compound and its Urethane Derivative

| Group in 1,1-Dipropylbutyl Structure | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂-CH₂-CH₃ (Propyl & Butyl) | ~0.9 | Triplet |

| -CH₂ -CH₃ (Propyl & Butyl) | ~1.3 | Multiplet |

| C-CH₂ -C (Propyl & Butyl) | ~1.5 - 1.6 | Multiplet |

| N-H (in Urethane derivative) | ~5.0 - 9.0 | Broad Singlet |

Expected values are based on data for analogous aliphatic isocyanates and urethanes. researchgate.netchemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides unambiguous evidence for the presence of the isocyanate group. The carbon atom within the -N=C=O group has a highly characteristic chemical shift.

Isocyanate Carbon (-N=C=O): This carbon typically resonates in the range of δ 122–124 ppm . researchgate.net

Tertiary Carbon (C(CH₂R)₃-NCO): The quaternary carbon atom to which the propyl and butyl groups and the isocyanate are attached would appear significantly downfield.

Alkyl Carbons: The remaining carbons in the propyl and butyl chains would show signals in the typical aliphatic region (δ 10–40 ppm). chemicalbook.com

When the isocyanate is converted to a urethane or urea, the isocyanate carbon signal disappears and is replaced by a carbonyl carbon signal at a different chemical shift, typically further downfield (e.g., δ 150-155 ppm for a urethane carbonyl). researchgate.netdtic.mil

Interactive Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -N=C=O | 122 - 124 |

| C -NCO (Tertiary Carbon) | 55 - 65 |

| -C H₂- (Alkyl Chains) | 20 - 40 |

| -C H₃ (Alkyl Chains) | ~14 |

Expected values are based on data for analogous aliphatic isocyanates. researchgate.netchemicalbook.com

Advanced Spectroscopic and Chemometric Techniques

Beyond standard IR and NMR, a suite of advanced analytical methods can be employed for more complex analyses of isocyanates.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy offers a rapid and non-destructive method for quantitative analysis, often used in industrial settings for process monitoring. Studies have demonstrated its applicability to the analysis of both aliphatic and aromatic isocyanates. acs.org

Hyphenated Chromatographic Techniques: For complex mixtures, such as those containing oligomeric isocyanates, hyphenated techniques are invaluable. Methods like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS/MS) allow for the separation, identification, and quantification of various isocyanate species and their derivatives in a sample matrix. researchgate.netnih.govepa.gov

Chemometrics: When analyzing complex spectroscopic data, such as from reaction monitoring, chemometric methods can be applied. These multivariate statistical techniques can deconvolve overlapping spectral features and build robust quantitative models. For example, chemometrics applied to ATR-FTIR data has been used to determine the concentrations of multiple functional groups (isocyanate, allophanate, isocyanurate) simultaneously in polyurethane-polyisocyanurate foams. researchgate.net These methods enhance the utility of spectroscopic data, allowing for a more comprehensive understanding of complex chemical systems.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the purity assessment of this compound and the analysis of mixtures containing this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of isocyanates. ebrary.net

Due to the high reactivity of the isocyanate group, direct analysis is often challenging. Therefore, a crucial step in the chromatographic analysis of isocyanates is derivatization. diva-portal.org This involves reacting the isocyanate with a reagent to form a stable derivative that is amenable to chromatographic separation and detection. Common derivatizing agents for isocyanates include di-n-butylamine (DBA) and 1-(2-methoxyphenyl)piperazine (B120316) (MPP). researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of isocyanate derivatives. epa.gov Reversed-phase HPLC with ultraviolet (UV) or fluorescence detection is a common setup. cdc.gov The choice of column, mobile phase, and detector depends on the specific isocyanate and the derivatizing agent used. For purity assessment, a high-resolution column is employed to separate the main component from any impurities. For mixture analysis, gradient elution may be necessary to separate components with a wide range of polarities. koreascience.kr

Table 2: Typical HPLC Conditions for the Analysis of an Aliphatic Isocyanate Derivative

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size epa.gov |

| Mobile Phase | Acetonitrile/Ammonium (B1175870) Acetate Buffer (gradient elution) epa.gov |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm epa.gov |

| Injection Volume | 20 µL |

| Derivatizing Agent | Di-n-butylamine (DBA) researchgate.net |

This table provides a representative set of HPLC conditions that could be adapted for the analysis of derivatized this compound.

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of isocyanates, particularly for more volatile compounds and for the identification of unknown components in a mixture. nih.gov Similar to HPLC, derivatization is typically required. The choice of a suitable capillary column is critical for achieving good separation of the derivatized isocyanate from other components. GC-MS provides both retention time and mass spectral data, which allows for high-confidence identification of the analytes. nih.gov

Table 3: Representative GC-MS Parameters for the Analysis of a Derivatized Aliphatic Isocyanate

| Parameter | Condition |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Temperature Program | Initial temperature of 60°C, ramped to 300°C |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

This table outlines typical GC-MS parameters that could be optimized for the analysis of derivatized this compound and its related mixtures.

The purity of this compound can be determined by calculating the peak area percentage of the main component in the chromatogram. For the analysis of complex mixtures, such as reaction products or polymer extracts, calibration standards of the expected components are used for quantification. nih.gov These chromatographic methods are essential for quality control during the production of this compound and for research into its applications.

Theoretical and Computational Chemistry Studies of 1,1 Dipropylbutyl Isocyanate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 1,1-dipropylbutyl isocyanate from first principles. nih.govrsc.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of a wide range of chemical properties. lsu.edu

DFT calculations can elucidate the electronic structure of this compound, providing a foundation for understanding its reactivity. Key aspects of the electronic structure that can be determined include the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map.

From these fundamental electronic properties, various reactivity descriptors can be calculated. These descriptors help predict how the molecule will interact with other chemical species. For instance, the energy of the LUMO is related to the molecule's electrophilicity, indicating where a nucleophilic attack is likely to occur—a crucial piece of information for understanding the reactions of the isocyanate group. researchgate.net Similarly, the HOMO energy relates to the molecule's nucleophilicity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Conceptual DFT also allows for the calculation of global reactivity indices such as electronegativity, chemical hardness, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity. Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule. For this compound, these calculations would likely confirm that the carbon atom of the isocyanate group (-N=C=O) is the primary electrophilic site, highly susceptible to attack by nucleophiles like alcohols or amines.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using DFT (Note: These values are illustrative and based on typical ranges for similar aliphatic isocyanates.)

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | Relates to the chemical stability and reactivity of the molecule. |

| Electronegativity (χ) | 4.0 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.5 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.29 eV | Quantifies the electrophilic character of the molecule. |

DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions involving this compound. rsc.org This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and, crucially, the geometry and energy of transition states. nih.gov For example, in the reaction of this compound with an alcohol to form a urethane (B1682113), DFT calculations can be used to model the step-by-step process of the reaction. kuleuven.be

These calculations can help to distinguish between different possible mechanisms, such as a concerted mechanism versus a stepwise mechanism involving a zwitterionic intermediate. By calculating the activation energy barriers associated with each potential pathway, the most likely reaction mechanism can be determined. chemrxiv.org The geometries of the transition states provide a "snapshot" of the bond-forming and bond-breaking processes at the peak of the energy barrier.

Furthermore, the influence of catalysts on the reaction mechanism can be studied. For instance, the catalytic effect of a tertiary amine on the urethane formation reaction can be modeled by including the amine molecule in the calculations. This would likely show how the catalyst lowers the activation energy by stabilizing the transition state, thus accelerating the reaction. The study of such mechanisms is fundamental for controlling the polymerization process and the final properties of the resulting polyurethane materials. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nsf.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of this compound and the morphology of polymers derived from it. mdpi.comnih.gov

Due to the presence of several rotatable single bonds in its dipropylbutyl group, this compound is a flexible molecule that can adopt a multitude of conformations. nih.gov MD simulations can be used to explore the conformational landscape of this molecule, identifying the most stable conformers and the energy barriers between them. drugdesign.org This is achieved by simulating the molecule's dynamic motions as it vibrates and undergoes internal rotations. mdpi.com

The results of a conformational analysis can reveal the preferred shapes of the molecule in different environments (e.g., in a vacuum, in a solvent, or in a polymer matrix). This information is important for understanding how the molecule packs in the condensed phase and how its shape influences its reactivity and intermolecular interactions. MD simulations also allow for the study of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, between molecules of this compound or between the isocyanate and solvent molecules.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations (Note: This table presents a simplified, illustrative outcome of a conformational analysis.)

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) |

|---|---|---|---|

| Global Minimum | 0.00 | 45 | gauche(-), anti |

| Local Minimum 1 | 0.75 | 25 | anti, anti |

| Local Minimum 2 | 1.20 | 15 | gauche(+), anti |

| Other | >1.50 | 15 | Various |

When this compound is used as a monomer in the synthesis of polyurethanes, MD simulations can be employed to predict the morphology and dynamics of the resulting polymer. researchgate.net By constructing a simulation box containing multiple polymer chains, it is possible to study how the chains pack together and how they move over time.

These simulations can provide insights into important macroscopic properties of the polymer, such as its density, glass transition temperature, and mechanical properties. wpmucdn.com For example, the simulations can reveal the extent of phase separation between hard and soft segments in a polyurethane block copolymer, which is a key determinant of its mechanical behavior. The bulky dipropylbutyl group would likely influence the chain packing and mobility, and MD simulations are an ideal tool to quantify these effects. Furthermore, the dynamics of the polymer chains, such as their segmental motion and diffusion, can be analyzed to understand the viscoelastic properties of the material. nih.gov

Kinetic Modeling and Reaction Simulation

Kinetic modeling is used to simulate the time evolution of a chemical reaction, providing information about the reaction rates and the concentrations of reactants, intermediates, and products over time. mdpi.com For reactions involving this compound, such as its polymerization or its reaction with other functional groups, kinetic modeling can be a powerful tool for process optimization and control. osti.govresearchgate.net

The rate constants used in kinetic models can be derived from quantum chemical calculations or from experimental data. A kinetic model for the formation of a polyurethane from this compound and a diol would typically include a series of elementary reaction steps, such as the reaction of the isocyanate with the diol to form urethane linkages, as well as potential side reactions like the formation of allophanates. rsc.org

By solving the system of differential equations that describe the rates of these reactions, the model can predict how the concentrations of the different species change over time under various reaction conditions (e.g., temperature, reactant concentrations, catalyst concentration). This allows for the simulation of the entire polymerization process, from the initial mixing of monomers to the formation of the final polymer. rsc.org Such simulations are extremely valuable for understanding how to control the molecular weight, composition, and architecture of the resulting polymer.